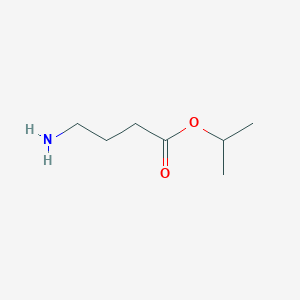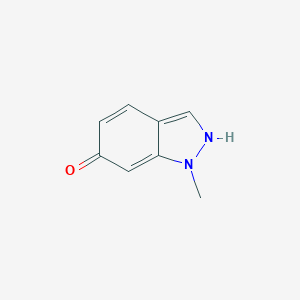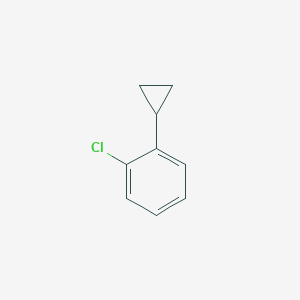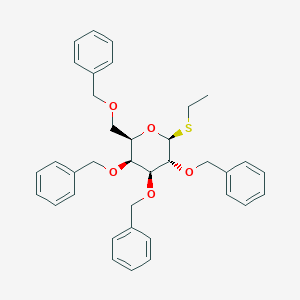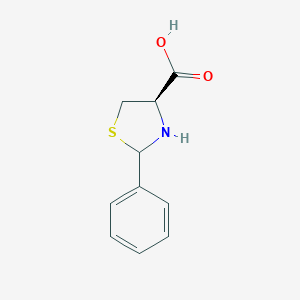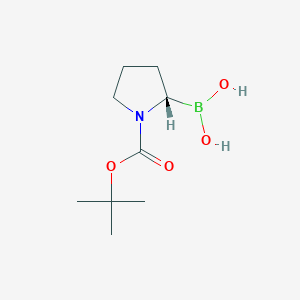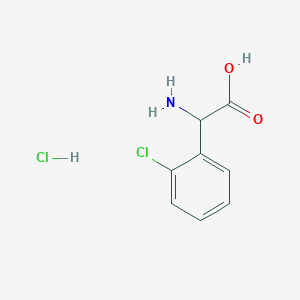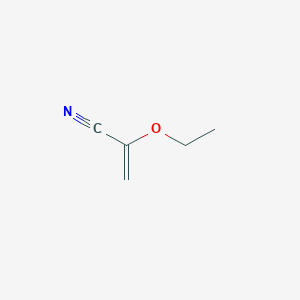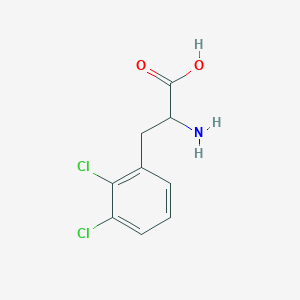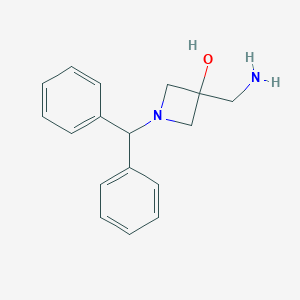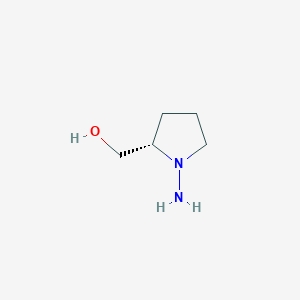
(S)-(1-Aminopyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(1-Aminopyrrolidin-2-yl)methanol, also known as (S)-APM, is a chiral building block used in the synthesis of various biologically active compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
(S)-APM functions as a chiral auxiliary in various chemical reactions, providing stereochemical control in the synthesis of chiral compounds. It can also act as a ligand in asymmetric catalysis, promoting enantioselectivity in chemical reactions.
Biochemical and Physiological Effects:
(S)-APM has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not exhibit significant toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-APM has several advantages in laboratory experiments, including its high enantioselectivity and versatility in various chemical reactions. However, its high cost and limited availability can be a limitation in some experiments.
Zukünftige Richtungen
For (S)-APM research include exploring its potential applications in drug discovery, asymmetric catalysis, and other areas of organic synthesis. Additionally, further studies are needed to understand its biochemical and physiological effects and potential toxicity. The development of more efficient and cost-effective synthesis methods for (S)-APM will also be an important area of research.
Synthesemethoden
(S)-APM can be synthesized through various methods, including asymmetric synthesis, resolution, and enzymatic methods. Asymmetric synthesis involves the use of chiral starting materials or reagents to produce the desired enantiomer. Resolution involves the separation of racemic mixtures into individual enantiomers. Enzymatic methods utilize enzymes to catalyze the synthesis of the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(S)-APM has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and catalysis. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. Additionally, (S)-APM has been used as a catalyst in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
[(2S)-1-aminopyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-2-5(7)4-8/h5,8H,1-4,6H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFVLZVNOBDDJ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Aminopyrrolidin-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

